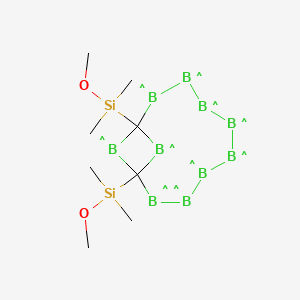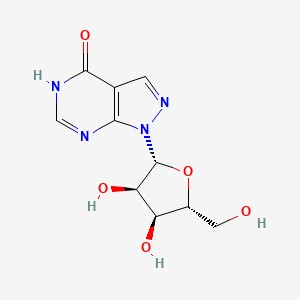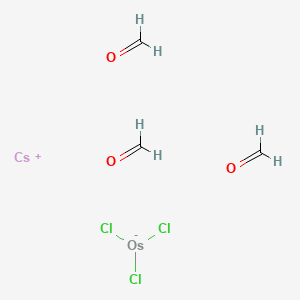
Trichlorooxobis(triphenylphosphin)rhenium(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorooxobis(triphenylphosphine)rhenium(V) is a chemical compound with the formula ReOCl₃(PPh₃)₂. It is a yellow, air-stable solid that serves as a precursor to various other rhenium complexes . The compound is known for its octahedral coordination environment, featuring one oxo, three chloro, and two mutually trans triphenylphosphine ligands .
Wissenschaftliche Forschungsanwendungen
Trichlorooxobis(triphenylphosphine)rhenium(V) has several scientific research applications:
Chemistry: Used as a precursor to synthesize other rhenium complexes, including oxo-, nitrido-, and hydrido-complexes.
Catalysis: Acts as a catalyst in organic synthesis, such as the selective oxidation of secondary alcohols.
Proteomics Research: Utilized as a biochemical tool in proteomics research.
Wirkmechanismus
Target of Action
Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .
Mode of Action
The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.
Biochemical Pathways
The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.
Result of Action
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.
Action Environment
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .
Vorbereitungsmethoden
Trichlorooxobis(triphenylphosphine)rhenium(V) can be synthesized through the reaction of perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, rhenium(VII) is reduced to rhenium(V), and triphenylphosphine is oxidized to its oxide: [ \text{HReO}_4 + 3 \text{HCl} + 3 \text{PPh}_3 \rightarrow \text{ReOCl}_3(\text{PPh}_3)_2 + \text{Ph}_3\text{PO} + 2 \text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Trichlorooxobis(triphenylphosphine)rhenium(V) undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Trichlorooxobis(triphenylphosphine)rhenium(V) can be compared with other rhenium complexes such as:
- Bis(triphenylphosphine)rhenium oxytrichloride
- Bis(triphenylphosphine)trichlororhenium oxide
These compounds share similar coordination environments and chemical properties but differ in their specific ligands and reactivity profiles. Trichlorooxobis(triphenylphosphine)rhenium(V) is unique due to its specific combination of oxo and chloro ligands, which confer distinct catalytic properties.
Eigenschaften
CAS-Nummer |
17442-18-1 |
|---|---|
Molekularformel |
C36H30Cl3OP2Re |
Molekulargewicht |
833.14 |
Herkunft des Produkts |
United States |
Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?
A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











